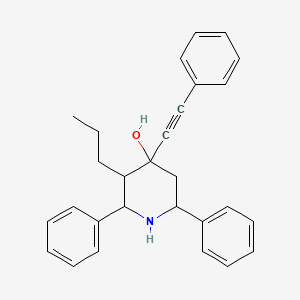![molecular formula C19H22N4O2S2 B11627669 3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11627669.png)
3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(Z)-(3-イソブチル-4-オキソ-2-チオキソ-1,3-チアゾリジン-5-イリデン)メチル]-2-(プロピルアミノ)-4H-ピリド[1,2-a]ピリミジン-4-オンは、チアゾリジノンおよびピリドピリミジン類に属する複雑な有機化合物です。この化合物は、チアゾリジノン環がピリドピリミジン部分に縮合した独特の構造が特徴です。
2. 製法
合成経路および反応条件
3-[(Z)-(3-イソブチル-4-オキソ-2-チオキソ-1,3-チアゾリジン-5-イリデン)メチル]-2-(プロピルアミノ)-4H-ピリド[1,2-a]ピリミジン-4-オンの合成は、通常、複数段階の有機反応を伴います。一般的な合成経路には、以下の手順が含まれます。
チアゾリジノン環の形成: この段階では、イソブチルアミンと二硫化炭素およびクロロ酢酸を反応させてチアゾリジノン環を形成します。
ピリドピリミジン部分の形成: この段階では、2-アミノピリジンとアセト酢酸エチルを縮合させてピリドピリミジン環を形成します。
2つの部分のカップリング: 最後の段階では、プロピルアミンを触媒として、ノイエンドルフ縮合反応によりチアゾリジノン環とピリドピリミジン部分をカップリングします。
工業的生産方法
この化合物の工業的生産には、同様の合成経路が使用される場合がありますが、大規模で行われ、高収率と高純度を確保するために反応条件が最適化されています。連続フローリアクターや自動合成プラットフォームの使用により、生産プロセスの効率性とスケーラビリティが向上します。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiazolidinone ring: This step involves the reaction of isobutylamine with carbon disulfide and chloroacetic acid to form the thiazolidinone ring.
Formation of the pyridopyrimidine moiety: This step involves the condensation of 2-aminopyridine with ethyl acetoacetate to form the pyridopyrimidine ring.
Coupling of the two moieties: The final step involves the coupling of the thiazolidinone ring with the pyridopyrimidine moiety through a Knoevenagel condensation reaction, using propylamine as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
反応の種類
3-[(Z)-(3-イソブチル-4-オキソ-2-チオキソ-1,3-チアゾリジン-5-イリデン)メチル]-2-(プロピルアミノ)-4H-ピリド[1,2-a]ピリミジン-4-オンは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化することができます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して実施できます。
置換: この化合物は求核置換反応を受けることができ、プロピルアミノ基は他の求核剤に置き換えることができます。
一般的な試薬と条件
酸化: 酢酸中の過酸化水素、水中の過マンガン酸カリウム。
還元: メタノール中の水素化ホウ素ナトリウム、エーテル中の水素化リチウムアルミニウム。
置換: ジメチルスルホキシドやアセトニトリルなどの極性溶媒中のアミン、チオール、ハロゲン化物などの求核剤。
主要な生成物
酸化: スルホキシドまたはスルホンの生成。
還元: 還元されたチアゾリジノン誘導体の生成。
置換: 置換されたピリドピリミジン誘導体の生成。
4. 科学研究への応用
3-[(Z)-(3-イソブチル-4-オキソ-2-チオキソ-1,3-チアゾリジノン-5-イリデン)メチル]-2-(プロピルアミノ)-4H-ピリド[1,2-a]ピリミジン-4-オンは、いくつかの科学研究への応用があります。
化学: より複雑な有機分子の合成のためのビルディングブロックとして使用されています。
生物学: 酵素阻害剤または受容体モジュレーターとしての可能性について研究されています。
医学: 抗炎症作用、抗菌作用、抗がん作用など、潜在的な治療効果について調査されています。
産業: 新しい材料や化学プロセスの開発に使用されています。
科学的研究の応用
3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
作用機序
3-[(Z)-(3-イソブチル-4-オキソ-2-チオキソ-1,3-チアゾリジノン-5-イリデン)メチル]-2-(プロピルアミノ)-4H-ピリド[1,2-a]ピリミジン-4-オンの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。この化合物は、活性部位に結合することで酵素活性を阻害したり、結合部位と相互作用することで受容体機能を調節したりする可能性があります。関与する正確な経路は、特定の生物学的状況および標的分子によって異なります。
6. 類似化合物の比較
類似化合物
- 3-[(Z)-(3-エチル-4-オキソ-2-チオキソ-1,3-チアゾリジノン-5-イリデン)メチル]-2-(4-メチル-1-ピペリジニル)-4H-ピリド[1,2-a]ピリミジン-4-オン
- 3-[(Z)-(3-メチル-4-オキソ-2-チオキソ-1,3-チアゾリジノン-5-イリデン)メチル]-2-(4-メチル-1-ピペリジニル)-4H-ピリド[1,2-a]ピリミジン-4-オン
- 3-[(Z)-(3-イソブチル-4-オキソ-2-チオキソ-1,3-チアゾリジノン-5-イリデン)メチル]-2-(4-モルホリニル)-4H-ピリド[1,2-a]ピリミジン-4-オン
独自性
3-[(Z)-(3-イソブチル-4-オキソ-2-チオキソ-1,3-チアゾリジノン-5-イリデン)メチル]-2-(プロピルアミノ)-4H-ピリド[1,2-a]ピリミジン-4-オンの独自性は、特定の構造配置にあり、これにより独特の化学的および生物学的特性が与えられています。
類似化合物との比較
Similar Compounds
- 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methyl-1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one
- 3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methyl-1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one
- 3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-morpholinyl)-4H-pyrido[1,2-a]pyrimidin-4-one
Uniqueness
The uniqueness of 3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one lies in its specific structural configuration, which imparts distinct chemical and biological properties
特性
分子式 |
C19H22N4O2S2 |
|---|---|
分子量 |
402.5 g/mol |
IUPAC名 |
(5Z)-3-(2-methylpropyl)-5-[[4-oxo-2-(propylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H22N4O2S2/c1-4-8-20-16-13(17(24)22-9-6-5-7-15(22)21-16)10-14-18(25)23(11-12(2)3)19(26)27-14/h5-7,9-10,12,20H,4,8,11H2,1-3H3/b14-10- |
InChIキー |
VRBPTGIUDTUXKM-UVTDQMKNSA-N |
異性体SMILES |
CCCNC1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)CC(C)C |
正規SMILES |
CCCNC1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(4-methoxybenzyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11627599.png)
![Methyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11627602.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3-phenylpropanamide](/img/structure/B11627611.png)
![Ethyl 2-methyl-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-6-carboxylate](/img/structure/B11627619.png)
![{(2E)-2-[(2E)-(3,5-dibromo-4-ethoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B11627629.png)
![3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-hydroxypropyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11627639.png)
![1-[3-cyclohexyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylbutan-1-one](/img/structure/B11627647.png)

![5-{[(5-Ethyl-1,3,4-thiadiazol-2-yl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B11627653.png)
![Diethyl 2,6-dimethyl-4-(4-{[(3-methyl-1-benzofuran-2-yl)carbonyl]oxy}phenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11627658.png)
![(4E)-5-(4-fluorophenyl)-4-[(4-fluorophenyl)(hydroxy)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B11627663.png)
![9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11627667.png)
![3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-hydroxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11627676.png)
![(3Z)-5-bromo-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11627682.png)
